molecular formula C13H11NO4 B1623684 [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate CAS No. 41888-66-8

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

Cat. No.: B1623684
CAS No.: 41888-66-8
M. Wt: 245.23 g/mol
InChI Key: GCJMLLDOGOSRFL-UHFFFAOYSA-N
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Description

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is a chemical compound with a complex structure that includes an oxazole ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate typically involves the condensation of 2-methyl-5-oxo-1,3-oxazole-4-carbaldehyde with phenyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various oxazole derivatives, reduced heterocycles, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The acetate group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [2-methyl-5-oxo-1,3-oxazol-4-ylidene]phenyl acetate
  • [3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] propionate

Uniqueness

[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate is unique due to its specific structural features, such as the presence of both an oxazole ring and an acetate group. These features confer distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

CAS No.

41888-66-8

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

[3-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H11NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-7H,1-2H3

InChI Key

GCJMLLDOGOSRFL-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1

Isomeric SMILES

CC1=N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1

Pictograms

Irritant

Origin of Product

United States

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